molecular formula C11H12FN3O B4830081 1-[3-(4-Fluorophenoxy)propyl]-1,2,4-triazole

1-[3-(4-Fluorophenoxy)propyl]-1,2,4-triazole

Cat. No.: B4830081
M. Wt: 221.23 g/mol
InChI Key: XXGCWMWHMYGPQN-UHFFFAOYSA-N
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Description

1-[3-(4-Fluorophenoxy)propyl]-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a fluorophenoxy group attached to a propyl chain, which is further connected to a triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-[3-(4-Fluorophenoxy)propyl]-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorophenoxy Intermediate: The synthesis begins with the preparation of the 4-fluorophenol intermediate, which is then reacted with an appropriate alkylating agent to form 4-fluorophenoxypropyl bromide.

    Cyclization to Form the Triazole Ring: The 4-fluorophenoxypropyl bromide is then subjected to a cyclization reaction with sodium azide and a suitable catalyst to form the triazole ring, resulting in the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[3-(4-Fluorophenoxy)propyl]-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The triazole ring and the fluorophenoxy group can undergo substitution reactions with various nucleophiles or electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(4-Fluorophenoxy)propyl]-1,2,4-triazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[3-(4-Fluorophenoxy)propyl]-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, binding to their active sites and preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the inhibition of cancer cell proliferation. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[3-(4-Fluorophenoxy)propyl]-1,2,4-triazole can be compared with other similar compounds, such as:

    1-[3-(4-Bromophenoxy)propyl]-1,2,4-triazole: This compound has a bromine atom instead of a fluorine atom, which can lead to different chemical reactivity and biological activity.

    1-[3-(4-Chlorophenoxy)propyl]-1,2,4-triazole: The presence of a chlorine atom can also affect the compound’s properties and applications.

    1-[3-(4-Methylphenoxy)propyl]-1,2,4-triazole: The methyl group can influence the compound’s hydrophobicity and interaction with biological targets.

The uniqueness of this compound lies in its specific fluorine substitution, which can enhance its chemical stability and biological activity compared to its analogs.

Properties

IUPAC Name

1-[3-(4-fluorophenoxy)propyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3O/c12-10-2-4-11(5-3-10)16-7-1-6-15-9-13-8-14-15/h2-5,8-9H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGCWMWHMYGPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCN2C=NC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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